molecular formula C22H21N3O3 B3006948 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine CAS No. 313508-35-9

2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine

Cat. No. B3006948
CAS RN: 313508-35-9
M. Wt: 375.428
InChI Key: XHTNFZHNDXRWBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various imidazole and imidazolidine derivatives has been explored in the provided papers. For instance, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated as potential chemotherapeutic agents, with one compound showing significant anti-leukemic activity . Another study reported the synthesis of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, which was characterized by various spectroscopic methods and X-ray powder diffraction . Additionally, new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones were prepared from substituted phenyl isocyanates and characterized by NMR spectroscopy and X-ray diffraction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various techniques. For example, the crystal structure of 1-(2′-aminophenyl)-2-methyl-4-nitroimidazole and its hydroxy counterpart were analyzed, revealing that the nitro group's orientation differs based on the nature of the 2′-substituent . The solid-state structure of the synthesized thiazolidin-4-one compound was determined to be triclinic with specific space group parameters . The crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole showed quasi-planar geometry and significant π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied to some extent. For instance, the anti-leukemic activity of the benzimidazole derivative was attributed to its ability to induce cell cycle arrest and apoptosis in leukemic cells . The relaxant activity of various 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings was investigated, with some derivatives showing potent vasorelaxant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods and theoretical calculations. The 5-methyl-3,5-diphenylimidazolidine-2,4-diones and their hydrolysis products were characterized by their NMR spectra, and their pKa values were determined kinetically . Theoretical analysis using density functional theory (DFT) was performed to complement the X-ray powder diffraction studies of the thiazolidin-4-one compound . The crystal packing and intermolecular interactions of the compounds were also described, highlighting the importance of hydrogen bonding and π-π stacking in the solid state .

Scientific Research Applications

Organic Synthesis

  • Synthesis of Imidazolidine Derivatives : The compound plays a role in the synthesis of novel imidazolidine derivatives, which are valuable in various chemical transformations. Sedlák et al. (2005) explored the synthesis of 5-methyl-3,5-diphenylimidazolidine-2,4-diones from related ureas, highlighting the versatility of imidazolidine compounds in organic synthesis (Sedlák et al., 2005).

  • Synthesis of Heterocyclic Compounds : The structure of the compound is critical in the synthesis of various heterocyclic compounds, which have numerous applications, including in medicinal chemistry. For instance, the synthesis of carbazomycin B by Crich and Rumthao (2004) involved similar nitrophenyl compounds (Crich & Rumthao, 2004).

Materials Science

  • Organic Light Emitting Diodes (OLEDs) : The imidazole derivatives, including compounds similar to 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine, have been studied for their application in OLEDs. García-López et al. (2014) synthesized and characterized organotin compounds derived from Schiff bases for OLED applications (García-López et al., 2014).

Pharmacology

  • Antischistosome Properties : Islip and Bogunović-Batchelor (1985) described the synthesis and antischistosome properties of a thiazolidine compound, demonstrating the potential medicinal applications of derivatives of 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine (Islip & Bogunović-Batchelor, 1985).

  • Solid Phase Extraction of Heavy Metals : Modified activated carbons using compounds similar to 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine have been used for extracting copper and lead ions. This research by Ghaedi et al. (2008) indicates its potential use in environmental cleanup and analytical chemistry (Ghaedi et al., 2008).

Safety and Hazards

2-Methoxy-5-methylphenyl isocyanate, a related compound, is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-21-13-12-19(25(26)27)16-20(21)22-23(17-8-4-2-5-9-17)14-15-24(22)18-10-6-3-7-11-18/h2-13,16,22H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTNFZHNDXRWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine

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